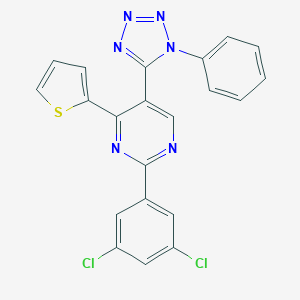
2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)pyrimidine, commonly known as DCTP, is a pyrimidine-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
DCTP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. DCTP has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, DCTP has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi.
Mecanismo De Acción
The mechanism of action of DCTP is not fully understood. However, it has been proposed that DCTP exerts its anti-cancer activity by inhibiting the activity of cyclin-dependent kinases (CDKs) and inducing G1-phase cell cycle arrest. DCTP has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. The antimicrobial activity of DCTP is thought to be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
DCTP has been shown to have a low toxicity profile in vitro and in vivo. It has been found to have minimal effects on normal cells, making it a potential candidate for cancer therapy. DCTP has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. In addition, DCTP has been found to have a broad spectrum of antimicrobial activity, making it a potential treatment for bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCTP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a low toxicity profile, making it safe for use in vitro and in vivo. However, DCTP has some limitations. It is a relatively new compound, and its full potential has not yet been explored. Additionally, the mechanism of action of DCTP is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on DCTP. One potential direction is to further investigate its anti-cancer properties and optimize its use as a cancer therapy. Another direction is to explore its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, more research is needed to fully understand the mechanism of action of DCTP and optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of DCTP involves a multi-step process that starts with the reaction of 3,5-dichloroaniline with 2-thiophenecarboxaldehyde to form an intermediate. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the final product, DCTP. The synthesis of DCTP has been optimized to improve yield and purity, and it is now a well-established method in the literature.
Propiedades
Nombre del producto |
2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)pyrimidine |
|---|---|
Fórmula molecular |
C21H12Cl2N6S |
Peso molecular |
451.3 g/mol |
Nombre IUPAC |
2-(3,5-dichlorophenyl)-5-(1-phenyltetrazol-5-yl)-4-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C21H12Cl2N6S/c22-14-9-13(10-15(23)11-14)20-24-12-17(19(25-20)18-7-4-8-30-18)21-26-27-28-29(21)16-5-2-1-3-6-16/h1-12H |
Clave InChI |
RCYVXYSVSSMCSS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=CS4)C5=CC(=CC(=C5)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=CS4)C5=CC(=CC(=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B258087.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]indoline](/img/structure/B258089.png)



![1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B258102.png)

![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)
![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)
![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)